2,5-Dioxopentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

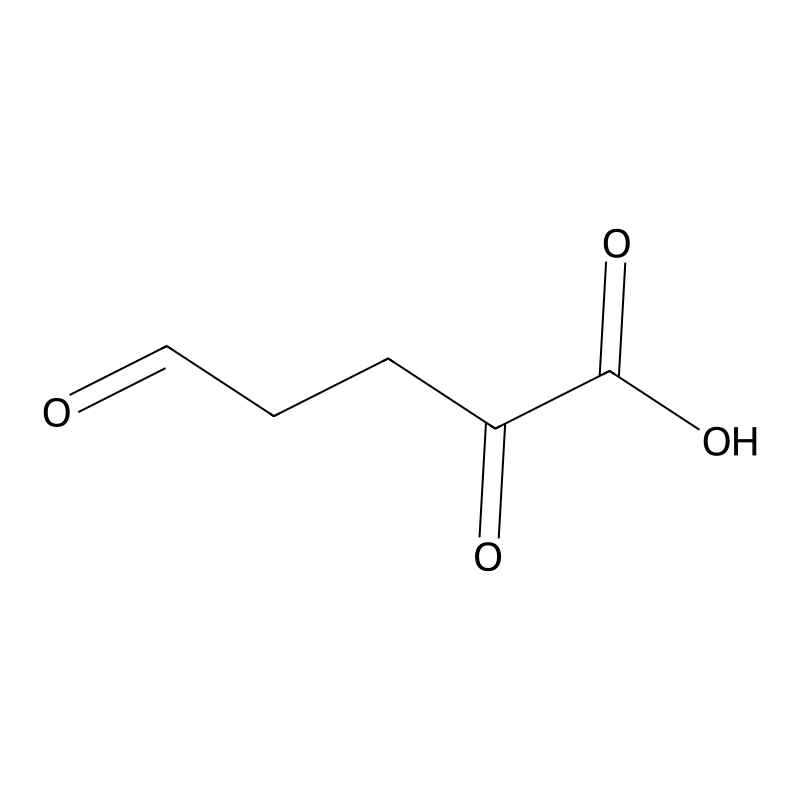

2,5-Dioxopentanoic acid, also known as 2,5-dioxovaleric acid, is a dicarboxylic acid characterized by the presence of two keto groups located at the second and fifth carbon atoms of a pentanoic acid backbone. Its molecular formula is , and it features a structure that enables it to act as both a Bronsted acid and a potential participant in various biochemical pathways. This compound is classified within the broader category of short-chain keto acids, which are organic compounds with an alkyl chain containing fewer than six carbon atoms .

- Oxidation: The compound can be oxidized to form higher oxidation state products, such as carboxylic acids.

- Reduction: Reduction reactions can convert the oxo groups into hydroxyl groups.

- Substitution: The oxo groups can be substituted with other functional groups under suitable conditions.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. Substitution can be facilitated by Grignard reagents or organolithium compounds.

The biological activity of 2,5-dioxopentanoic acid is significant due to its role in metabolic pathways. It exists in all living organisms and participates in various biochemical processes. As a Bronsted acid, it can donate protons to acceptor molecules, influencing metabolic reactions. Its conjugate base, 2,5-dioxopentanoate, is integral to several enzymatic reactions involving oxidoreductases, which play roles in detoxification and metabolism of various substrates .

Synthesis of 2,5-dioxopentanoic acid can be achieved through several methods:

- Condensation Reactions: One common method involves the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds.

- Oxidative Processes: Oxidation of suitable precursors can yield 2,5-dioxopentanoic acid.

- Industrial Production: Large-scale synthesis may utilize automated reactors and continuous flow systems to enhance yield and purity.

The applications of 2,5-dioxopentanoic acid span various fields:

- Chemistry: It serves as a building block for synthesizing complex organic molecules.

- Biology: The compound is studied for its potential therapeutic applications and interactions with biomolecules.

- Medicine: Research explores its role in drug development.

- Industry: It is utilized in the production of pharmaceuticals and agrochemicals .

Studies on the interactions of 2,5-dioxopentanoic acid reveal its involvement in metabolic pathways. For example, it participates in reactions catalyzed by aldehyde dehydrogenases which are crucial for detoxifying alcohol-derived acetaldehyde. These enzymes facilitate the conversion of long-chain aliphatic aldehydes to fatty acids, highlighting the compound's significance in lipid metabolism .

Several compounds are structurally similar to 2,5-dioxopentanoic acid:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Valeric Acid | C5H10O2 | Parent compound without keto groups |

| 4-Oxoglutarate Semialdehyde | C5H6O4 | Contains one oxo group at the fourth position |

| 2-Oxoglutarate | C5H6O5 | Involves an additional carboxylic group |

Uniqueness: The presence of two oxo groups at specific positions distinguishes 2,5-dioxopentanoic acid from its analogs. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2,5-dioxopentanoic acid through both proton and carbon-13 analysis [5]. The compound's multiple functional groups generate distinct chemical shift patterns that facilitate unambiguous identification [6].

Proton Nuclear Magnetic Resonance Analysis

The proton Nuclear Magnetic Resonance spectrum of 2,5-dioxopentanoic acid exhibits characteristic signals corresponding to each distinct proton environment within the molecule [7]. The aldehyde proton appears as a singlet at approximately 9.8 parts per million, representing the most downfield signal due to the strong deshielding effect of the carbonyl oxygen [8]. The methylene protons adjacent to the aldehyde group resonate as a triplet at approximately 2.7 parts per million, while the methylene protons adjacent to the ketone functionality appear as a triplet at approximately 2.9 parts per million [9].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde CHO | 9.8 | Singlet | 1H |

| CH₂ adjacent to aldehyde | 2.7 | Triplet | 2H |

| CH₂ adjacent to ketone | 2.9 | Triplet | 2H |

| Carboxylic acid COOH | Variable* | Broad singlet | 1H |

*The carboxylic acid proton chemical shift varies significantly with solvent and concentration due to exchange phenomena [10].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals five distinct carbon environments in 2,5-dioxopentanoic acid [11]. The aldehyde carbon resonates at approximately 200 parts per million, while the ketone carbonyl carbon appears at approximately 205-210 parts per million [12]. The carboxylic acid carbonyl carbon exhibits a chemical shift between 175-180 parts per million [13]. The two methylene carbons display chemical shifts in the aliphatic region, with the carbon adjacent to the aldehyde appearing at approximately 25-30 parts per million and the carbon adjacent to the ketone resonating at approximately 35-40 parts per million [14].

| Carbon Position | Chemical Shift (ppm) | Functional Assignment |

|---|---|---|

| C-1 (Aldehyde) | 200 | CHO carbonyl |

| C-2 (Ketone) | 205-210 | C=O ketone |

| C-3 (Methylene) | 35-40 | CH₂ adjacent to ketone |

| C-4 (Methylene) | 25-30 | CH₂ adjacent to aldehyde |

| C-5 (Carboxylic) | 175-180 | COOH carbonyl |

Infrared (IR) Absorption Profiles for Functional Group Identification

Infrared spectroscopy provides definitive identification of the multiple functional groups present in 2,5-dioxopentanoic acid through characteristic absorption bands [15]. The compound exhibits distinct vibrational modes corresponding to each functional group, enabling comprehensive structural characterization [16].

Carboxylic Acid Functional Group

The carboxylic acid functionality generates characteristic infrared absorption patterns [17]. The hydroxyl stretch of the carboxylic acid appears as a broad absorption band between 3200-2500 wavenumbers, reflecting hydrogen bonding interactions [18]. The carbonyl stretch of the carboxylic acid produces a strong, sharp absorption band between 1725-1700 wavenumbers [19].

Aldehyde Functional Group

The aldehyde group exhibits two characteristic absorption features in the infrared spectrum [20]. The aldehyde carbon-hydrogen stretch appears as two distinct bands between 2850-2750 wavenumbers, known as the Fermi doublet [21]. The aldehyde carbonyl stretch produces a strong absorption band between 1740-1720 wavenumbers [14].

Ketone Functional Group

The ketone functionality displays a characteristic carbonyl absorption band between 1730-1710 wavenumbers [14]. This absorption may overlap with the aldehyde carbonyl stretch, requiring careful spectral analysis for differentiation [22].

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | O-H stretch | 3200-2500 | Strong, broad |

| Aldehyde C-H | C-H stretch | 2850-2750 | Medium, doublet |

| Aldehyde C=O | C=O stretch | 1740-1720 | Strong, sharp |

| Ketone C=O | C=O stretch | 1730-1710 | Strong, sharp |

| Carboxylic Acid C=O | C=O stretch | 1725-1700 | Strong, sharp |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2,5-dioxopentanoic acid reveals characteristic fragmentation patterns that confirm the molecular structure and provide insight into the compound's gas-phase behavior [23]. The molecular ion peak appears at mass-to-charge ratio 130, corresponding to the intact molecular structure [24].

Primary Fragmentation Pathways

The compound undergoes several characteristic fragmentation reactions under electron ionization conditions [25]. Loss of the hydroxyl radical generates a fragment ion at mass-to-charge ratio 113, representing the loss of 17 mass units [12]. Loss of the aldehyde functionality produces a fragment ion at mass-to-charge ratio 101, corresponding to the loss of 29 mass units [26]. Loss of the carboxylic acid group yields a fragment ion at mass-to-charge ratio 85, representing the loss of 45 mass units [27].

Secondary Fragmentation Processes

Secondary fragmentation processes generate additional diagnostic ions [28]. The base peak often corresponds to a fragment resulting from multiple bond cleavages, typically appearing at lower mass-to-charge ratios [29]. These secondary fragments provide additional structural confirmation and help distinguish between isomeric compounds [30].

| Fragment Ion | Mass-to-Charge Ratio | Loss from Molecular Ion | Structural Assignment |

|---|---|---|---|

| [M]⁺- | 130 | - | Molecular ion |

| [M-OH]⁺ | 113 | 17 | Loss of hydroxyl radical |

| [M-CHO]⁺ | 101 | 29 | Loss of aldehyde group |

| [M-COOH]⁺ | 85 | 45 | Loss of carboxylic acid |

| [CHO]⁺ | 29 | 101 | Aldehyde fragment |

| [COOH]⁺ | 45 | 85 | Carboxylic acid fragment |

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Dates

Explore Compound Types